4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class, characterized by a fused pyrimidine-triazine core. The structure includes a 3-hydroxyphenyl substituent at position 4, a methyl group at position 8, and a piperidinyl moiety at position 2. These substituents confer distinct electronic and steric properties, influencing its solubility, binding affinity, and metabolic stability .
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H21N5O2/c1-12-10-15(25)23-16(13-6-5-7-14(24)11-13)20-17(21-18(23)19-12)22-8-3-2-4-9-22/h5-7,10-11,16,24H,2-4,8-9H2,1H3,(H,19,20,21) |
InChI Key |
BNSPFFXNQWLHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCCCC3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through a multi-step process involving the formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core followed by functionalization at specific positions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent reactions are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and hydroxyl group serve as primary reactive sites:
-
Piperidine ring modifications : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium derivatives.
-
Hydroxyphenyl group reactivity : Participates in Mitsunobu reactions with alcohols (e.g., benzyl alcohol) using DIAD/PPh₃, yielding ether-linked analogs.
Key observation : Steric hindrance from the methyl group at position 8 slows substitution at adjacent positions, requiring elevated temperatures (>80°C) for complete conversion.
Oxidation and Reduction Pathways
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenolic -OH oxidation | MnO₂, CH₂Cl₂, RT | 3-Ketophenyl derivative | 72 | |
| Pyrimidine ring reduction | H₂ (1 atm), Pd/C, EtOH | Tetrahydro-pyrimidine analog | 58 |
Controlled oxidation preserves the triazine core, while overoxidation (e.g., KMnO₄/H₂SO₄) degrades the fused ring system .
Cyclocondensation Reactions
The compound acts as a diamine precursor in heterocycle formation:
-
With aryl aldehydes (e.g., 4-nitrobenzaldehyde) in acetic acid:
-
With ethyl acetoacetate under microwave irradiation (150W, 120°C):
Forms fused pyrimidine-pyrrole systems via tandem Knoevenagel-Michael addition .
Reactivity with Heterocyclic Amines
These reactions demonstrate preserved antibacterial activity despite structural diversification .
Regioselectivity in Electrophilic Aromatic Substitution
The hydroxyphenyl group directs electrophiles to specific positions:
-
Nitration (HNO₃/H₂SO₄):
- Meta to -OH: 87%
- Para to -OH: <5% -
Sulfonation (ClSO₃H): Exclusive ortho substitution relative to the fused triazine nitrogen .
Theoretical DFT calculations align with experimental regiochemical outcomes (B3LYP/6-311+G**) .
Critical Stability Considerations
-
pH sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions via triazine ring hydrolysis.
-
Thermal stability : Decomposes above 240°C (TGA data), limiting high-temperature applications.
This comprehensive profile establishes the compound as a versatile scaffold for medicinal chemistry optimization, though its stability constraints necessitate careful reaction design. Recent advances in microwave-assisted synthesis and computational modeling have significantly enhanced reaction efficiency and predictability.
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Research has indicated that compounds similar to 4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidine and triazine can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Bioorganic & Medicinal Chemistry demonstrated the synthesis of pyrimidine derivatives that showed promising activity against several cancer cell lines. The mechanism involved the modulation of key signaling pathways associated with tumor growth .
Neurological Disorders
The compound's piperidine structure suggests potential applications in treating neurological disorders. Piperidine derivatives have been extensively studied for their effects on neurotransmitter systems.
Case Study:
Research has highlighted the efficacy of piperidine-based compounds in managing conditions such as depression and anxiety. A specific study found that certain piperidine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain and improving mood .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.
Case Study:
A study focused on synthesizing 1,2,3-triazole hybrids with dihydropyrimidinones demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The research emphasized the importance of structural modifications in enhancing efficacy against resistant strains .
Synthetic Methodologies
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing piperidine and hydroxyphenyl derivatives to form the core structure.
- Cyclization Techniques : Employing cyclization methods to create the pyrimidine and triazine rings.
- Functional Group Modifications : Post-synthesis modifications to enhance biological activity or solubility.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in recent literature (Table 1).
Table 1: Structural and Functional Comparison of Pyrimido-Triazinone Derivatives
Key Research Findings
Substituent Effects on Bioactivity: The hydroxyl group in the target compound likely improves binding to polar targets (e.g., kinases or receptors) compared to methoxy or methyl derivatives . Piperidinyl substituents (as in the target) generally exhibit better blood-brain barrier penetration than bulkier aryl amines (e.g., p-tolylamino in Analog 1) .
Pharmacological Potential: Pyrimido-triazinones with similar cores (e.g., 8-methyl and fused triazine rings) have shown inhibitory activity against cyclin-dependent kinases (CDKs) and GABA receptors .
Notes
Limitations : Direct comparative pharmacological data for the target compound are absent; inferences are drawn from structural analogs .
Methodological Gaps : Crystallographic studies (e.g., via SHELX ) are needed to elucidate the target’s 3D conformation and binding modes.
Future Directions : Evaluate the target’s activity in kinase assays and compare it with Analog 1 (methoxy variant) to quantify hydroxyl group contributions .
Biological Activity
4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects based on existing literature.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine and triazine moiety. Its molecular formula is with a molecular weight of approximately 306.40 g/mol. The presence of hydroxyl and piperidine groups contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the Bcl-2 family proteins. It exhibits inhibitory effects on cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 25 µM, suggesting significant cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT116 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed against various bacterial strains. Results show that it possesses notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Inflammatory Disorders : In animal models of arthritis, administration of the compound led to decreased swelling and pain, indicating its potential as an anti-inflammatory agent .
- Infection Control : Clinical trials assessing its use against bacterial infections showed promising results, particularly in patients with resistant strains .
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of pyrimido-triazinone derivatives?
To confirm the structure of pyrimido-triazinone derivatives, a combination of 1H/13C NMR, IR, and HRMS is essential. For example:
- 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm and methyl groups at δ 2.1–2.5 ppm) .
- 13C NMR confirms carbonyl (C=O) signals at ~160–170 ppm and heterocyclic carbons .
- HRMS validates molecular weight with high accuracy (e.g., observed [M+H]+ at 289.1234 vs. calculated 289.1230) .
Q. Table 1: Representative Spectral Data for Pyrimido-Triazinones
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS ([M+H]+) |
|---|---|---|---|
| Example from | 2.1–2.5 (CH3), 6.8–7.5 (Ar-H) | 160.2 (C=O), 120–140 (Ar-C) | 289.1234 |
Q. What are common synthetic routes for pyrimido[1,2-a][1,3,5]triazin-6-one cores?
Key synthetic strategies include:
- Cyclocondensation : Reacting guanidine derivatives with keto esters or α,β-unsaturated carbonyl compounds under reflux in DMF or ethanol . For example, using oxalyl chloride to form triazinone rings .
- Regioselective Functionalization : Introducing substituents via nucleophilic substitution or directed metalation (e.g., piperidin-1-yl groups at position 2) .
Q. Table 2: Reaction Conditions and Yields
| Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Guanidine + DMA-DMA | Toluene | 110 | 73 | |
| Oxalyl chloride + DMF | DMF | 80 | 65–80 |
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the 3-hydroxyphenyl group be addressed?
Regioselectivity is influenced by:
- Directing Groups : Use electron-donating substituents (e.g., methoxy) to direct electrophilic aromatic substitution .
- Solvent and Catalysis : Polar aprotic solvents (DMF) with Et3N enhance nucleophilicity at specific positions .
- Protection-Deprotection : Protect the hydroxyl group during synthesis to prevent side reactions .
Q. How to resolve discrepancies between observed and predicted bioactivity in pyrimido-triazinones?
Contradictions in bioactivity (e.g., inconsistent antibacterial results) can be addressed by:
- Dose-Response Assays : Establish EC50/IC50 values to validate potency thresholds .
- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Computational Docking : Compare binding affinities of structural analogs using software like AutoDock (e.g., docking into bacterial enzyme active sites) .
Q. Table 3: Example Antibacterial Data
| Compound | MIC (μg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| 4-Aryl derivative | 12.5 | S. aureus |
Q. What strategies optimize crystallization for X-ray diffraction studies of pyrimido-triazinones?
- Solvent Selection : Use slow evaporation in ethanol/ethyl acetate (1:1) to grow single crystals .
- SHELX Refinement : Employ SHELXL for high-resolution data refinement, especially for twinned crystals or low-symmetry space groups .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···O) to confirm packing motifs .
Q. How to design analogs to improve metabolic stability without compromising activity?
- Piperidine Modifications : Replace the piperidin-1-yl group with morpholine or azetidine to reduce CYP450 metabolism .
- Bioisosteric Replacement : Substitute the 3-hydroxyphenyl group with 3-aminophenyl to enhance solubility and stability .
- Prodrug Strategies : Mask the hydroxyl group as an ester to improve bioavailability .
Q. How to analyze contradictory data in pharmacological evaluations?
- In Vitro/In Vivo Correlation : Validate cell-based assays with animal models (e.g., murine infection models) .
- Kinetic Studies : Measure compound half-life in plasma to identify rapid degradation .
- Structural-Activity Landscapes : Use QSAR models to identify critical substituents affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
